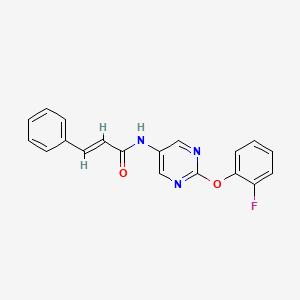

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor and Anticancer Activities

Research indicates that derivatives and analogues related to "N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide" have shown promising antitumor and anticancer properties. For instance, fluorocyclopentenyl-cytosine, a compound designed based on cyclopentenyl-pyrimidines, exhibited potent antigrowth effects across a broad spectrum of tumor cell lines and demonstrated significant antitumor activity in vivo models of human lung cancer (Choi et al., 2012). Similarly, heteroatom-substituted analogues of cinnamic acid derivatives, including pyrimidine analogues, have shown to induce cell cycle arrest and apoptosis in cancer cells, indicating a potential for treatment of acute myeloid leukemia (Xia et al., 2011).

Synthesis and Structural Modifications

The synthesis and structural modification of pyrimidine derivatives have been a focus to enhance pharmacologic properties such as solubility, bioavailability, and reduced toxicity, without impacting their apoptosis-inducing activity. This approach has led to the development of more promising candidates for therapeutic applications, as seen in studies involving the modification of cinnamic acid derivatives (Xia et al., 2011).

Drug Development and Therapeutic Applications

Compounds related to "N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide" have been investigated for their potential in drug development, especially in the treatment of various types of cancer. The selective inhibition of Met kinase superfamily by substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides underscores the potential of structurally similar compounds in targeted cancer therapy (Schroeder et al., 2009).

Mechanism of Action

Target of Action

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide, also known as (E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide, is a novel 2-aminopyrimidine derivative Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities, suggesting that their targets may be related to the causative organisms of sleeping sickness and malaria .

Mode of Action

It is known that the compound interacts with its targets, possibly causing changes that inhibit the growth or survival of the target organisms .

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities, it may affect pathways related to the life cycle or metabolism of trypanosoma brucei rhodesiense and plasmodium falciparum .

Result of Action

Given its potential antitrypanosomal and antiplasmodial activities, it may inhibit the growth or survival of trypanosoma brucei rhodesiense and plasmodium falciparum .

properties

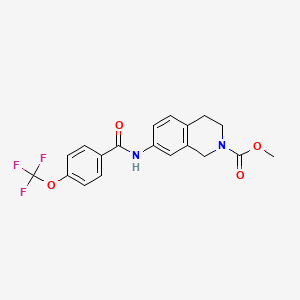

IUPAC Name |

(E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2/c20-16-8-4-5-9-17(16)25-19-21-12-15(13-22-19)23-18(24)11-10-14-6-2-1-3-7-14/h1-13H,(H,23,24)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGOALZPLIOMLQ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)